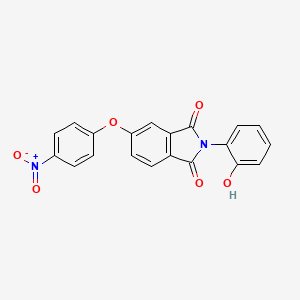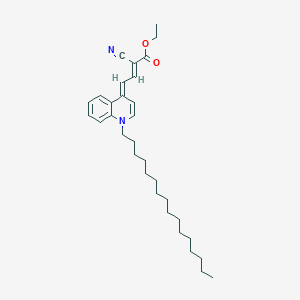![molecular formula C26H18Br2IN3O3 B11558371 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11558371.png)
2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound that features multiple functional groups, including bromine, iodine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with molecular targets and pathways within cells. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: A compound with similar bromine substitution but lacking the naphthalene and iodine moieties.
Phenol, 2,6-dibromo-4-methyl-: Another brominated compound with a simpler structure.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is unique due to its combination of bromine, iodine, and naphthalene groups, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that simpler compounds cannot achieve.
Properties
Molecular Formula |
C26H18Br2IN3O3 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H18Br2IN3O3/c27-19-11-18(25(22(28)13-19)35-26(34)21-7-3-4-8-23(21)29)14-31-32-24(33)15-30-20-10-9-16-5-1-2-6-17(16)12-20/h1-14,30H,15H2,(H,32,33)/b31-14+ |
InChI Key |
LWETXAXQSGFYDS-XAZZYMPDSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11558300.png)
![2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid](/img/structure/B11558304.png)
![2-({(E)-[17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11558306.png)


![1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11558318.png)
![N-[(4-butoxyphenyl)methyl]-3-chloropropanamide](/img/structure/B11558319.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11558325.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558333.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11558344.png)
